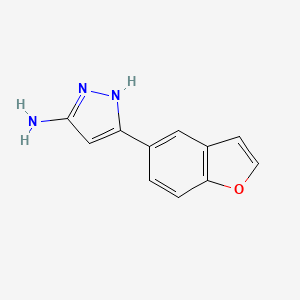

3-Amino-5-(5-benzofuryl)pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

5-(1-benzofuran-5-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H9N3O/c12-11-6-9(13-14-11)7-1-2-10-8(5-7)3-4-15-10/h1-6H,(H3,12,13,14) |

InChI Key |

OKPQUUSOSRXALF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C3=CC(=NN3)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 5 Benzofuryl Pyrazole and Its Derivatives

Classical Cyclocondensation Reactions in Pyrazole (B372694) Synthesis

The formation of the pyrazole ring is a cornerstone of this synthesis, often achieved through classical cyclocondensation reactions. chim.itnih.gov These reactions typically involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. chim.itnih.gov The versatility of this approach allows for the introduction of various substituents onto the pyrazole core, influencing the final compound's properties. chim.it

Approaches Utilizing Hydrazines with β-Ketonitriles and Related Substrates

A prevalent and highly effective method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgchim.it This reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.org Subsequent intramolecular cyclization, where the other hydrazine nitrogen attacks the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. beilstein-journals.org The reaction of β-ketonitriles with hydrazine hydrate (B1144303) is a common strategy to produce 3(5)-aminopyrazoles. chim.it

Similarly, α,β-unsaturated nitriles can serve as precursors for 3(5)-aminopyrazoles when reacted with hydrazines. chim.it In some instances, isoxazoles have also been utilized as starting materials, undergoing a ring-opening and subsequent ring-closing sequence in the presence of hydrazine to yield 3(5)-aminopyrazoles. chim.it A simple and convenient synthesis of 3(5)-aminopyrazole itself utilizes β-cyanoethylhydrazine, formed from the reaction of hydrazine hydrate and acrylonitrile, which is then cyclized. orgsyn.org

Table 1: Examples of Substrates for 3-Aminopyrazole (B16455) Synthesis

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| β-Ketonitriles | Hydrazine | 5-Aminopyrazoles | beilstein-journals.org |

| α,β-Unsaturated Nitriles | Hydrazine | 3(5)-Aminopyrazoles | chim.it |

| Isoxazoles | Hydrazine | 3(5)-Aminopyrazoles | chim.it |

| β-Cyanoethylhydrazine | - | 3(5)-Aminopyrazole | orgsyn.org |

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of pyrazole derivatives. beilstein-journals.orgmdpi.com These one-pot reactions offer several advantages over traditional multi-step syntheses, including increased efficiency, broader scope, and operational simplicity. beilstein-journals.orgnih.gov MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov

A common MCR approach for pyrazole synthesis involves the reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org For instance, the three-component synthesis of polysubstituted pyrazoles can be achieved from these starting materials using a catalyst like Yb(PFO)3. beilstein-journals.org Another variation is a four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles, which involves aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov This reaction proceeds through a cascade of condensation, cyclization, and rearrangement steps. nih.gov The use of water as a solvent in some MCRs further enhances their green credentials. longdom.org

Targeted Synthesis of the Benzofuran (B130515) Moiety

The benzofuran ring system is another critical component of the target molecule and is a common scaffold in many natural products and biologically active compounds. rsc.orgjocpr.com A variety of synthetic methods have been developed for its construction. rsc.org

One classical approach is the Perkin synthesis, which starts from coumarin. jocpr.com More modern methods often involve transition metal catalysis. For example, palladium-catalyzed reactions, such as the Sonogashira coupling between iodophenols and terminal alkynes followed by intramolecular cyclization, are widely used. acs.org Another palladium-catalyzed approach involves the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.org Recently, an innovative method involving a substituent migration reaction when treating o-cresol (B1677501) with an alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) has been reported, allowing for the synthesis of highly substituted benzofurans. tus.ac.jp

Strategies for Coupling Pyrazole and Benzofuran Scaffolds

The final step in the synthesis of 3-Amino-5-(5-benzofuryl)pyrazole involves the coupling of the pre-formed pyrazole and benzofuran moieties. This is often achieved through the formation of a chalcone (B49325) intermediate. Benzofuran chalcones can be synthesized and subsequently reacted with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride to form pyrimidine-containing benzofuran derivatives, demonstrating a strategy for linking heterocyclic systems. nih.gov While this example leads to a pyrimidine (B1678525) ring, similar chalcone chemistry could be adapted to link a benzofuran aldehyde to a suitable pyrazole precursor.

Another potential strategy involves the use of cross-coupling reactions, such as the Suzuki coupling. Borylated pyrazoles are valuable intermediates for such reactions, allowing for their coupling with aryl halides, including halogenated benzofurans. nih.gov This approach offers a versatile method for creating the desired carbon-carbon bond between the two heterocyclic rings.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods. nih.govingentaconnect.com These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry technique for the synthesis of pyrazole derivatives. tandfonline.com This method offers several advantages over conventional heating, including significantly reduced reaction times, lower energy consumption, and often improved yields. tandfonline.comnih.gov The rapid and efficient heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating under harsh conditions. nih.gov

The synthesis of pyrazoles from the cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can be effectively carried out under microwave irradiation. mdpi.com For example, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines has been optimized using microwave irradiation. mdpi.com Furthermore, microwave-assisted synthesis of N-pyrazole ureas from substituted hydrazines and β-ketoesters has been shown to be highly efficient. rsc.org The use of water as a solvent in combination with microwave irradiation further enhances the green credentials of these synthetic protocols. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrano[2,3-c]pyrazole Derivative

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 80 °C | 1.4 h | 80% | nih.gov |

| Microwave Irradiation | - | 25 min | 88% | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. semanticscholar.org This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. semanticscholar.orgnih.gov

The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including pyrazoles and fused pyrimidine systems. semanticscholar.orgnih.gov For instance, multicomponent strategies for synthesizing polysubstituted pyrroles have been developed using ultrasound irradiation as a green energy source. nih.gov In the context of pyrazole synthesis, ultrasound has been employed to facilitate the condensation of α,β-unsaturated cyanoesters with phenylhydrazine (B124118) to produce 1,5-disubstituted pyrazoles with improved yields and significantly reduced reaction times. asianpubs.org Another study reported a three-component reaction under ultrasonic irradiation to produce pyrazolo[3,4-b]pyridine derivatives in just 4–5 minutes with yields between 88–97%. beilstein-journals.org

While a specific ultrasound-assisted synthesis for this compound has not been detailed in the reviewed literature, the general applicability of this method is evident. The key reaction, likely the condensation of a benzofuran-containing β-ketonitrile with hydrazine, could be significantly enhanced by ultrasonic irradiation. beilstein-journals.orgnih.gov This approach offers a promising green alternative to conventional heating methods.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Pyrazole Derivatives

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | beilstein-journals.orgasianpubs.org |

| Product Yield | Moderate to good | Good to excellent | nih.govasianpubs.org |

| Energy Source | Thermal (heating mantles, oil baths) | Mechanical (acoustic cavitation) | semanticscholar.org |

| Conditions | Often requires higher temperatures | Can often be performed at room temperature | nih.gov |

Mechanochemical Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), is an increasingly adopted green chemistry technique for solvent-free organic synthesis. arkat-usa.org This solid-state approach minimizes or eliminates the need for solvents, reducing waste and often simplifying product purification.

Mechanochemical methods have been successfully applied to the synthesis of various nitrogen-containing heterocycles. For example, novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles have been synthesized using solvent-free mechanochemical grinding. arkat-usa.org More broadly, mechanochemistry has been explored for the synthesis of pyrazole derivatives with potential anticancer activity, offering distinct advantages in sustainability. rsc.org A series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, for instance, were synthesized using a mechanochemical aza-Michael reaction involving ball-milling. nih.gov

The synthesis of this compound via mechanochemistry would likely involve the solid-state reaction of a suitable 5-benzofuryl-substituted β-ketonitrile with a hydrazine salt. This solvent-free approach could offer a more environmentally friendly and efficient pathway to the target compound compared to traditional solution-phase methods.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses three key regions amenable to chemical modification: the amino group, the pyrazole ring, and the benzofuryl moiety. Derivatization at these sites is crucial for modulating the compound's physicochemical properties and biological activity.

Modifications at the Amino Group

The 5-aminopyrazole system is a vital heterocyclic template, and its amino group serves as a versatile handle for further functionalization. beilstein-journals.orgnih.gov The nucleophilicity of this group allows for a wide range of chemical transformations, making it a key starting point for creating diverse libraries of compounds.

Common modifications include:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives. For example, the reaction of 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenyl isothiocyanate is a key step in the synthesis of certain pyrazole derivatives. beilstein-journals.org

Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Fused Ring Systems: The amino group is a key nucleophile in cyclocondensation reactions to form fused heterocyclic systems. For example, 5-aminopyrazoles react with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. chim.itnih.gov

These modifications can significantly impact the molecule's ability to form hydrogen bonds, altering its interaction with biological targets.

Substituent Effects on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its chemical properties are highly influenced by the nature and position of its substituents. nih.gov

N-Substitution: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.gov Introducing a substituent at the pyrrole-like nitrogen (N1) removes its hydrogen-bond donating capacity and can significantly alter its biological profile. nih.gov The nature of the N-substituent also affects the ring's aromaticity; electron-withdrawing groups tend to decrease aromaticity, while electron-donating groups can increase it. researchgate.net

C-Substitution: The pyrazole ring is generally susceptible to electrophilic substitution, primarily at the C4 position, as the C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms. nih.gov The electronic properties of substituents on the benzofuryl moiety at C5 can influence the reactivity of the pyrazole ring. For instance, an electron-donating group on the benzofuran ring would increase the electron density of the pyrazole system, potentially affecting its acidity and reactivity. The basic character of the pyrazole is prevalent, but electron-donating groups can increase the acidity of the N-H group. nih.gov

Table 2: Influence of Substituents on the Pyrazole Ring

| Position of Substitution | Type of Substituent | Effect | Reference |

| N1 | Alkyl, Aryl | Abolishes H-bond donor capacity; modulates lipophilicity and metabolic stability. | nih.gov |

| N1 | Electron-withdrawing | Decreases ring aromaticity. | researchgate.net |

| C3/C5 | Electron-donating | May facilitate electrophilic attack at C4. | nih.gov |

| C4 | General | Site of electrophilic substitution (e.g., nitration, halogenation). | nih.gov |

Structural Elaboration of the Benzofuryl Moiety

The benzofuran ring is a prominent scaffold in many natural products and biologically active compounds. nih.govrsc.org Its structure, consisting of fused benzene (B151609) and furan (B31954) rings, offers multiple sites for modification to explore structure-activity relationships (SAR). nih.govnumberanalytics.com

Introducing substituents at specific positions of the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov SAR studies have shown that substitutions at various positions are closely related to the biological activities of benzofuran-containing molecules. rsc.org

Key derivatization strategies for the benzofuran ring include:

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce functional groups onto the benzene ring portion of the scaffold. The directing effects of the fused furan ring influence the position of substitution.

Modification at C2 and C3: The furan part of the benzofuran system also presents opportunities for functionalization. For example, lithiation followed by reaction with an electrophile can introduce substituents at the C2 position. Studies have shown that ester or heterocyclic ring substitutions at the C-2 position can be crucial for cytotoxic activity. nih.gov

Synthesis of Analogues: A more profound modification involves the synthesis of analogues starting from substituted phenols, allowing for the introduction of a wide variety of functional groups on the benzene ring portion before the benzofuran ring system is even formed. nih.gov

Elaboration of the benzofuran scaffold has been a key strategy in fragment-based drug design, allowing for the exploration of hydrophobic binding grooves in target proteins. latrobe.edu.aulatrobe.edu.au

Spectroscopic and Analytical Characterization Methodologies for 3 Amino 5 5 Benzofuryl Pyrazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize aminopyrazole derivatives. nih.govnih.govnih.gov

In ¹H NMR spectra of aminopyrazole analogues, the chemical shifts and splitting patterns of the protons provide detailed information about their chemical environment. For instance, in a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, the amino group (NH₂) protons typically appear as a broad singlet. chemicalbook.com In other analogues, such as 3-amino-5-arylpyridazine-4-carbonitriles, the NH₂ protons are also observed as a broad singlet which can be exchanged upon the addition of D₂O. scielo.org.za The aromatic protons on the benzofuran (B130515) and any other aryl substituents exhibit complex multiplets in the downfield region of the spectrum. scielo.org.za

| Compound Name | Technique | Key Observations |

| 3-Amino-5-phenylpyridazine-4-carbonitrile | ¹H NMR (300 MHz) | δ 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH₂) |

| ¹³C NMR | δ 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62 | |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | ¹H NMR | δ 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH) |

| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | ¹H NMR | Showed a mixture of two stereoisomers. Major isomer: δ 3.71 (s, 3H, OCH₃), 8.59 (s, 1H, pyrazolyl-H), 8.06 (s, 1H, CH) |

This table presents a selection of NMR data for analogues of 3-Amino-5-(5-benzofuryl)pyrazole. The specific shifts and patterns are highly dependent on the substitution pattern of the individual analogue.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a synthesized compound, which in turn confirms its molecular formula. Low-resolution and high-resolution mass spectrometry (LRMS and HRMS) are both employed in the characterization of benzofuran-pyrazole hybrids.

For instance, in the characterization of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, liquid chromatography-mass spectrometry (LC-MS) was used to confirm the molecular weights of the synthesized compounds. nih.govnih.gov Similarly, for 3-amino-5-arylpyridazine-4-carbonitriles, the mass spectrum shows the molecular ion peak [M⁺], which is a key piece of evidence for the successful synthesis of the target molecule. scielo.org.za In the case of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, electrospray ionization (ESI+) mass spectrometry revealed the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. nih.gov

| Compound Name | Ionization Method | Observed m/z |

| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | ESI+ | 306 [M+H]⁺, 328 [M+Na]⁺ |

| 3-Amino-5-phenylpyridazine-4-carbonitrile | EI | 196 [M]⁺ (70%) |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | EI | 190 [M]⁺ |

This table illustrates typical mass spectrometry data for analogues of this compound. The fragmentation pattern, which is also observed in the mass spectrum, can provide further structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

For aminopyrazole derivatives, characteristic IR absorption bands include those for the N-H stretching of the amino group, C=N stretching within the pyrazole (B372694) ring, and C=C stretching of the aromatic rings. mdpi.com In a study of 3(5)-aminopyrazoles, matrix isolation IR spectroscopy combined with DFT calculations was used to differentiate between the 3-amino and 5-amino tautomers. mdpi.com The IR spectra of 3-amino-5-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives were used to characterize the newly synthesized compounds. chemicalbook.com For pyrazole-benzofuran hybrids, characteristic bands for the C=O group can also be observed if present in the molecule. researchgate.net

| Compound Name | Key IR Absorption Bands (cm⁻¹) |

| 3-Amino-5-phenylpyridazine-4-carbonitrile | 3437, 3300 (NH₂), 3105 (Ar-H), 2219 (CN), 1641 (C=N) |

| N'-((1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide | 337 (N–H), 2909–3050 (C–H), 1665(C=O), 1555(C=N), 1442(C=C) |

| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | 1706 (C=O) |

This table provides representative IR data for analogues of this compound, highlighting the key functional group vibrations.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the theoretically calculated values for the proposed molecular formula to confirm the purity and elemental composition of the synthesized compound.

The synthesis of various benzofuran-based pyrazole analogues and other aminopyrazole derivatives is often accompanied by elemental analysis data. nih.govchemicalbook.com For example, in the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, elemental analysis was one of the methods used for characterization. nih.govnih.gov Similarly, for 3-amino-5-arylpyridazine-4-carbonitriles, the found percentages of C, H, and N were in close agreement with the calculated values. scielo.org.za

| Compound Name | Molecular Formula | Calculated (%) | Found (%) |

| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | C₁₈H₁₅N₃O₂ | C: 70.81, H: 4.95, N: 13.76 | C: 71.13, H: 5.01, N: 13.69 |

| 3-Amino-5-phenylpyridazine-4-carbonitrile | C₁₁H₈N₄ | C: 67.34, H: 4.11, N: 28.55 | C: 67.45, H: 4.01, N: 28.12 |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | C₁₀H₇ClN₄ | C: 54.93, H: 3.23, N: 25.62 | C: 55.07, H: 3.46, N: 25.54 |

This table shows a comparison of calculated and found elemental compositions for analogues of this compound, demonstrating the utility of this technique in confirming the molecular formula.

X-Ray Diffraction for Structural Confirmation

The molecular structure of several complex heterocyclic systems containing pyrazole and benzofuran moieties has been confirmed by X-ray diffraction. mdpi.comresearchgate.net For (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one, X-ray crystallography revealed that the benzofuran ring system is essentially planar and provided details on the dihedral angles between the various rings of the molecule. nih.govresearchgate.net It also elucidated the intermolecular hydrogen bonding network, showing how the molecules are linked in the crystal lattice. nih.gov

| Compound Name | Crystal System | Space Group | Key Structural Features |

| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | Monoclinic | P2₁/c | Benzofuran ring system is essentially planar. Molecules are linked by N—H⋯N, N—H⋯O and C—H⋯O interactions. |

| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | Triclinic | P-1 | Data deposited with CCDC. |

This table summarizes X-ray diffraction data for analogues of this compound, providing definitive structural confirmation.

Biological Activity Investigations of 3 Amino 5 5 Benzofuryl Pyrazole Derivatives Pre Clinical/in Vitro Focus

Anticancer Activity

The fight against cancer continues to drive the search for novel therapeutic agents. Derivatives of 3-Amino-5-(5-benzofuryl)pyrazole have emerged as a noteworthy class of compounds with demonstrated anticancer potential in laboratory settings. nih.govscilit.commdpi.commdpi.com Research has primarily focused on their ability to induce cell death and inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has evaluated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These studies consistently demonstrate the ability of these compounds to kill cancer cells, with their effectiveness often varying based on the specific chemical modifications of the parent molecule and the type of cancer cell being targeted.

Notably, a series of novel pyrazole-based benzofuran (B130515) derivatives exhibited dose-dependent anti-proliferative activity against lung carcinoma (A-549), human-derived colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7) cells. scilit.com One compound, in particular, showed potent anti-proliferative activity against MCF-7 cells with an IC50 value of 7.31 μM. scilit.com Further studies on different pyrazole (B372694) derivatives have also reported cytotoxicity against various cancer cell lines, including those of the breast, prostate, and colon. nih.gov For instance, certain 3,5-diaryl pyrazole derivatives showed promising anticancer activity against breast, prostate, promyelocytic leukemia, lung, and colon cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/Inhibition) |

| Pyrazole-based benzofuran derivative (Compound 2) | MCF-7 (Breast) | IC50: 7.31 μM scilit.com |

| 3,5-diaryl pyrazole derivative (2a) | Various cell lines | 61-73% inhibition at 10 µM nih.gov |

| 3,5-diaryl pyrazole derivative (2d) | Various cell lines | 61-73% inhibition at 10 µM nih.gov |

| 1,3,5-triazine-based pyrazole derivative (5f) | MCF-7, HepG2, HCT116, PC-3, LoVo, LoVo/DX | Potent activity (IC50 in nM range) rsc.org |

| 1,3,5-triazine-based pyrazole derivative (5g) | MCF-7, HepG2, HCT116, PC-3, LoVo, LoVo/DX | Potent activity (IC50 in nM range) rsc.org |

| 1,3,5-triazine-based pyrazole derivative (5h) | MCF-7, HepG2, HCT116, PC-3, LoVo, LoVo/DX | Potent activity (IC50 in nM range) rsc.org |

Inhibition of Cell Proliferation

Beyond direct cell killing, this compound derivatives have been shown to inhibit the proliferation of cancer cells. nih.gov This anti-proliferative effect is a key aspect of their anticancer potential, as it can halt the growth and spread of tumors. Studies have demonstrated that these compounds can interfere with the cell cycle, a tightly regulated process that governs cell division. For instance, certain pyrazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division process. nih.gov

The anti-proliferative activity of these compounds has been observed in various cancer cell lines. For example, a series of novel 5-amino pyrazole derivatives exhibited interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov Similarly, other studies have reported the anti-proliferative effects of pyrazole derivatives in both sensitive and drug-resistant tumor cell lines, highlighting their potential to overcome common mechanisms of drug resistance. nih.gov

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of many effective anticancer agents is their ability to trigger apoptosis in cancer cells. Research has shown that this compound derivatives can induce apoptosis, contributing to their cytotoxic effects. scilit.com

Mechanistic studies have revealed that these compounds can activate cellular pathways that lead to apoptosis. For example, one study found that a pyrazole-based benzofuran derivative induced apoptosis in MCF-7 cells through mitochondrial membrane damage and caspase activation. scilit.com Caspases are a family of protease enzymes that play a crucial role in executing the apoptotic process. The activation of these enzymes by pyrazole derivatives signifies a commitment to cell death. Further research has shown that other pyrazole derivatives can also induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity. nih.govmdpi.comnih.govjocpr.com This dual activity makes them particularly interesting candidates for further drug development, especially in an era of increasing antimicrobial resistance.

Efficacy Against Gram-Positive Bacterial Strains

Several studies have reported the effectiveness of this compound derivatives against Gram-positive bacteria. These bacteria are characterized by a thick peptidoglycan layer in their cell wall and are responsible for a variety of human infections.

Research has shown that newly synthesized pyrazole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Bacillus cereus. mdpi.com For example, a pyrido-triazine derivative of pyrazole demonstrated more significant potency than the standard drug novobiocin (B609625) against tested Gram-positive bacterial isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 17.60 µg/mL. mdpi.com Another study highlighted that certain 1,3,5-trisubstituted pyrazole derivatives showed good activity against Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, and Bacillus pumilus. greenpharmacy.info

The table below presents the antibacterial activity of selected pyrazole derivatives against Gram-positive bacteria.

| Compound/Derivative | Gram-Positive Bacterial Strain | Activity (MIC/Zone of Inhibition) |

| Pyrido-triazine derivative (9) | S. aureus, B. cereus | MIC: 2.50–17.60 µg/mL mdpi.com |

| 1,3,5-trisubstituted pyrazole (BR-3) | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus | Zone of inhibition: 17.02 ± 0.21 mm (against E. coli) greenpharmacy.info |

| 1,3,5-trisubstituted pyrazole (BR-2) | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus | Zone of inhibition: 16.25 ± 0.24 mm (against E. coli) greenpharmacy.info |

Efficacy Against Gram-Negative Bacterial Strains

Gram-negative bacteria, which possess a thin peptidoglycan layer and an outer membrane, are often more resistant to antibiotics. However, derivatives of this compound have also shown promising activity against these challenging pathogens.

Studies have demonstrated the efficacy of these compounds against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com The same pyrido-triazine derivative that was effective against Gram-positive bacteria also showed significant potency against these Gram-negative isolates. mdpi.com Research on 1,3,5-trisubstituted pyrazole derivatives also revealed activity against E. coli and Klebsiella pneumoniae. greenpharmacy.info For instance, compound BR-3 showed a zone of inhibition of 17.02 ± 0.21 mm against E. coli at a concentration of 50 µg. greenpharmacy.info

The table below presents the antibacterial activity of selected pyrazole derivatives against Gram-negative bacteria.

| Compound/Derivative | Gram-Negative Bacterial Strain | Activity (MIC/Zone of Inhibition) |

| Pyrido-triazine derivative (9) | E. coli, P. aeruginosa | MIC: 2.50–17.60 µg/mL mdpi.com |

| 1,3,5-trisubstituted pyrazole (BR-3) | E. coli, K. pneumoniae | Zone of inhibition: 17.02 ± 0.21 mm (against E. coli) greenpharmacy.info |

| 1,3,5-trisubstituted pyrazole (BR-2) | E. coli, K. pneumoniae | Zone of inhibition: 16.25 ± 0.24 mm (against E. coli) greenpharmacy.info |

Antifungal Efficacy Against Yeast and Fungal Strains

No specific studies detailing the minimum inhibitory concentrations (MIC) or antifungal spectrum of this compound derivatives against various yeast and fungal strains were identified. Research on other pyrazole and benzofuran-containing molecules demonstrates a wide range of antifungal activities, but these findings cannot be directly attributed to the specific scaffold of this compound.

Activity Against Multidrug-Resistant (MDR) Strains

Similarly, there is a scarcity of available data on the efficacy of this compound derivatives against multidrug-resistant (MDR) bacterial strains. The development of novel agents targeting MDR pathogens is a critical area of research, and while related heterocyclic compounds are being investigated, specific data for the compound is not present in accessible literature.

Enzyme Inhibition Studies

Investigations into the enzyme inhibitory potential of this compound derivatives also yielded limited specific results.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

There were no specific reports found detailing the IC50 values of this compound derivatives as inhibitors of acetylcholinesterase or butyrylcholinesterase, key enzymes in the management of Alzheimer's disease.

DNA Gyrase Inhibition (e.g., E. coli DNA Gyrase B)

While benzofuran-pyrazole hybrids, in general, have been explored as potential DNA gyrase inhibitors, specific inhibitory concentrations (IC50) for this compound derivatives against E. coli DNA gyrase B were not available.

α-Glucosidase and α-Amylase Inhibition

The potential of this compound derivatives as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes, has not been specifically documented in the available literature.

InhA Enzyme Inhibition (M. tuberculosis)

In the context of tuberculosis research, the InhA enzyme is a crucial target. However, no studies were found that specifically reported the inhibitory activity (IC50 values) of this compound derivatives against the InhA enzyme from Mycobacterium tuberculosis.

Other Enzyme Targets (e.g., Xanthine (B1682287) Oxidase, COX, LOX, Kinases)

Derivatives of the 3-aminopyrazole (B16455) scaffold have been evaluated against several key enzymes implicated in pathological processes.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Certain pyrazole derivatives have demonstrated significant inhibitory activity against cyclooxygenase enzymes, which are crucial mediators of inflammation. A series of pyrazole derivatives bearing an amino or methanesulphonyl moiety were found to be more potent against the COX-2 isozyme than the COX-1 isozyme. researchgate.net For instance, some of these compounds exhibited good COX-2 selectivity indices (SI) ranging from 246.8 to 353.8, comparable to the selective COX-2 inhibitor celecoxib (B62257) (SI = 326.7). researchgate.net Additionally, a hybrid molecule incorporating benzofuran, pyrazole, and pyridine (B92270) elements was reported to exert its anti-inflammatory effects through the suppression of COX-1, COX-2, and lipoxygenase (LOX). nih.gov Other studies have focused on developing pyrazole derivatives as potent 15-lipoxygenase inhibitors. nih.gov

Xanthine Oxidase (XO): Some 3,5-disubstituted-2-pyrazoline and pyrazole derivatives have been assessed for their in-vitro inhibitory activity against bovine milk xanthine oxidase (XO), with many of the tested compounds showing potent inhibition. lew.ro XO is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

Kinases: The pyrazole scaffold is a well-established hinge-binding moiety for the development of kinase inhibitors. nih.gov The substitution of an amino group at various positions on the pyrazole ring has led to the development of inhibitors for several protein kinases. nih.gov Specific targets include mitogen-activated protein kinase p38 (MAPK-p38), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs). researchgate.netnih.gov For example, 3-aminopyrazole-based molecules have been developed as selective inhibitors of CDK16, a member of the understudied PCTAIRE family of kinases. nih.gov Other research has identified pyrazolo[1,5-a]quinazolines as potential ligands for MAPKs such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinases (JNK1, JNK2, JNK3), suggesting these kinases as targets for their anti-inflammatory effects. mdpi.com

| Compound Series | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazole derivatives with amino/methanesulphonyl moiety | COX-1/COX-2 | Showed good COX-2 selectivity (SI up to 353.8) comparable to celecoxib. | researchgate.net |

| Benzofuran-pyrazole-pyridine hybrid | COX-1, COX-2, LOX | Produced potent anti-inflammatory impact via suppression of these enzymes. | nih.gov |

| 3,5-disubstituted-2-pyrazoline and pyrazole derivatives | Xanthine Oxidase (XO) | Demonstrated potent in-vitro inhibition of bovine milk XO. | lew.ro |

| 3-aminopyrazole-based molecules | CDK16, GSK3 | Exhibited selective inhibition and stabilization of CDK16. | nih.gov |

| Pyrazolo[1,5-a]quinazolines | JNK1, JNK2, JNK3, p38α, ERK2 | Exhibited micromolar binding affinities for JNKs, with high complementarity to JNK3. | mdpi.com |

| 5-Aminopyrazoles (5APs) | p38 MAPK, COX | Have been studied for their anti-inflammatory activity through these targets. | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are widely reported and often linked to their inhibition of enzymes like COX and various kinases. researchgate.netresearchgate.netresearchgate.net In vivo studies have confirmed the anti-inflammatory activity of certain pyrazole derivatives, showing significant edema inhibition relative to standard drugs like celecoxib. researchgate.net For example, a series of pyrazoles demonstrated edema inhibition of 51-86% after 3 hours and 83-96% after 5 hours in a carrageenan-induced rat paw edema model. researchgate.net

The development of hybrid molecules, such as those combining benzofuran, pyrazole, and pyridine nuclei, has led to significant anti-inflammatory activity, suggesting a multi-targeted approach to managing inflammation. nih.gov The anti-inflammatory effects of some derivatives are also attributed to the inhibition of pro-inflammatory mediators and transcription factors like NF-κB. nih.govmdpi.com Research on pyrazolo[1,5-a]quinazolines identified compounds that could inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com Furthermore, depending on the substitution pattern, aminopyrazoles can exhibit significant anti-inflammatory properties; for instance, 4-amino-5-phenylpyrazoles were found to have appreciable activity. nih.gov

| Compound Series | In Vivo Model | Edema Inhibition (%) after 3h | Edema Inhibition (%) after 5h | Reference |

|---|---|---|---|---|

| Pyrazole derivative Va | Carrageenan-induced rat paw edema | 86 | 96 | researchgate.net |

| Pyrazole derivative VIa | Carrageenan-induced rat paw edema | 84 | 95 | researchgate.net |

| Pyrazole derivative VIc | Carrageenan-induced rat paw edema | 51 | 83 | researchgate.net |

| Celecoxib (Reference) | Carrageenan-induced rat paw edema | 60.6 | 82.8 | researchgate.net |

Antioxidant Activity

Many pyrazole derivatives have been synthesized and evaluated for their antioxidant potential using various in-vitro assays. researchgate.net Common methods include the DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (CUPric Reducing Antioxidant Capacity) assays. lew.ro

One study found that newly synthesized pyrazoline and pyrazole derivatives showed notable antioxidant activity, with DPPH scavenging SC50 values between 9.91 and 15.16 µg/mL. lew.ro Certain compounds in this series were more potent radical scavengers than the standard butylated hydroxytoluene (BHT) in the ABTS assay. lew.ro N-unsubstituted 4-aminopyrazoles and their hydrochlorides have also demonstrated good antioxidant properties. nih.gov

Further research into thienyl-pyrazoles identified compounds with excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to or better than standards like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov Investigations into 5-aminopyrazole derivatives also confirmed their antioxidant potential, with some compounds showing interesting radical scavenging properties in the DPPH assay and others remarkably inhibiting reactive oxygen species (ROS) production in human platelets. nih.gov

| Compound Series/Name | Assay | Activity (IC50 or SC50) | Reference |

|---|---|---|---|

| Pyrazoline and pyrazole derivatives | DPPH | 9.91-15.16 µg/mL | lew.ro |

| Thienyl-pyrazole 5g | DPPH | 0.245 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole 5h | DPPH | 0.284 ± 0.02 μM | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 0.483 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole 5g | Hydroxyl Radical | 0.905 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole 5h | Hydroxyl Radical | 0.892 ± 0.01 μM | nih.gov |

| BHA (Standard) | Hydroxyl Radical | 1.739 ± 0.01 μM | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activities

While extensive research on the specific neuroprotective effects of this compound is limited, related pyrazole structures have shown activities related to the central nervous system. For instance, certain 4-aminopyrazoles with a phenyl fragment at the 5-position have demonstrated notable analgesic activity. nih.gov Pyrazole derivatives are generally recognized for their potential analgesic and psychoactive effects. researchgate.netnih.gov The antioxidant properties of these compounds could also contribute indirectly to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases. However, direct evidence for neuroprotective activity for this specific class of benzofuryl pyrazoles requires further investigation.

Other Reported Biological Activities (e.g., Antiviral, Anthelmintic, Antidiabetic)

The versatile pyrazole scaffold has been explored for a range of other biological applications.

Anthelmintic Activity: Pyrazole-containing compounds have been reported to possess anthelmintic properties, although specific studies focusing on this compound derivatives in this context are not widely available in the reviewed literature. nih.gov

Antidiabetic Activity: The potential of pyrazole derivatives in managing diabetes has also been recognized. researchgate.netresearchgate.netnih.gov Some pyrazole-thiazolidinone conjugates have been synthesized and evaluated for their antidiabetic activity, indicating that this scaffold could be a starting point for the development of new antihyperglycemic agents. researchgate.net

Structure Activity Relationship Sar Studies of 3 Amino 5 5 Benzofuryl Pyrazole Analogues

Impact of Substituents on Biological Activity

The biological activity of 3-amino-5-(5-benzofuryl)pyrazole analogues can be significantly modulated by the introduction of different substituents on the benzofuran (B130515) ring, the pyrazole (B372694) core, and the 3-amino group. These modifications can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, onto the benzofuran ring of pyrazole-containing compounds has been shown to be a critical determinant of their biological activity, particularly in the context of anticancer agents. nih.gov Halogenation can enhance the binding affinity of the molecule to its target through the formation of halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on the protein. nih.gov

In a series of benzofuran derivatives, the position of the halogen atom on the benzofuran ring was found to be a critical factor for its cytotoxic activity. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines. nih.gov Similarly, the addition of a fluorine atom at the para position of a 2-benzofuranyl ring led to a twofold increase in potency and inhibitory activity in another study. nih.gov This enhancement is attributed to favorable hydrophobic interactions. nih.gov

While direct SAR data for halogenated this compound is not extensively available, studies on related benzofuran pyrazole derivatives have demonstrated the importance of electron-withdrawing groups, such as halogens, in enhancing antinociceptive efficacy. frontiersin.org For example, a benzofuran pyrazole substituted with nitro and bromo groups showed a higher inhibition of pain response compared to analogues with carbaldehyde substitutions. frontiersin.org

Table 1: Effect of Halogenation on the Biological Activity of Analogous Benzofuran and Pyrazole Derivatives

| Compound Analogue | Substitution | Biological Activity | Reference |

|---|---|---|---|

| Benzofuran Derivative | Bromine at C3-methyl | IC50 = 0.1-5 µM (Leukemia cells) | nih.gov |

| 2-Benzofuranyl Derivative | Fluorine at C4 | Ki = 88 nM, IC50 = 0.43 µM | nih.gov |

| Benzofuran Pyrazole Derivative | Nitro and Bromo groups | 60% pain inhibition | frontiersin.org |

The presence of methoxy (B1213986) and hydroxyl groups on the aromatic rings of benzofuran and pyrazole derivatives can significantly influence their biological activities. These groups can act as hydrogen bond donors or acceptors, thereby affecting the interaction with the target protein.

The phenolic hydroxyl group on a benzofuran scaffold has been found to be crucial for modulating anticancer activity by promoting favorable interactions with the target. nih.gov In a series of benzofuran carbohydrazide (B1668358) derivatives, the inclusion of a phenol (B47542) group increased the number of binding interactions, leading to improved anticancer activity. nih.gov In contrast, replacing a hydroxyl group with a methoxy group on the phenyl ring of certain pyrazole analogues led to a loss of binding affinity for the H+/K+ ATPase proton pump. frontiersin.org

However, in other contexts, the methoxy group has been shown to be beneficial. For instance, thiohydantoin derivatives with a pyrazole core and methoxy substituents exhibited promising anti-inflammatory activity, which was attributed to additional hydrogen bonding and interactions with the COX-2 active site. frontiersin.org In a series of benzofuran-oxadiazole derivatives, a methoxy group at the meta position of the phenyl ring resulted in excellent anticancer activity. nih.gov

Table 2: Influence of Methoxy and Hydroxyl Groups on the Activity of Analogous Compounds

| Compound Analogue | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Benzofuran Derivative | Phenolic Hydroxyl | Crucial for anticancer activity | nih.gov |

| Pyrazole Analogue | Methoxy (replacing Hydroxyl) | Loss of binding affinity | frontiersin.org |

| Thiohydantoin-Pyrazole Derivative | Methoxy | Promising anti-inflammatory activity | frontiersin.org |

| Benzofuran-Oxadiazole Derivative | meta-Methoxy | Excellent anticancer activity | nih.gov |

Modifications of the 3-amino group in pyrazole derivatives, such as N-alkylation and N-arylation, play a pivotal role in determining their biological activity and selectivity. nih.govresearchgate.net The introduction of alkyl groups to the nitrogen atom of an amine can significantly alter its solubility, stability, and biological activity. nih.gov

In the context of kinase inhibitors, N-alkylation of pyrazoles has been shown to have a dramatic effect on potency. nih.gov While N-alkylated pyrazoles can exhibit high potency, they may also suffer from a high efflux rate. nih.gov The use of N-pyridinyl derivatives has been explored to achieve a balance between potency and a lower efflux rate. nih.gov A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved, offering opportunities for late-stage functionalization and modulation of activity. researchgate.net

For 3-aminopyrazole (B16455) derivatives, the amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein. bohrium.com In a series of 3-amino-5-phenylpyrazole derivatives, the amino group was essential for their potent antiproliferative activity. nih.gov The nature of the substituent on the amino group can also influence the compound's mechanism of action.

Table 3: Impact of Amine Substitutions on the Activity of Pyrazole Analogues

| Compound Series | Substitution Type | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole Kinase Inhibitors | N-alkylation | High potency, but potential for high efflux | nih.gov |

| Pyrazole Kinase Inhibitors | N-pyridinyl | Balanced potency and lower efflux | nih.gov |

| 3-Substituted Pyrazoles | N1-alkylation/arylation | Regioselective synthesis for functionalization | researchgate.net |

| 3-Amino-5-phenylpyrazoles | Unsubstituted 3-amino group | Essential for antiproliferative activity | nih.gov |

Stereochemical Considerations and Activity

Stereochemistry plays a fundamental role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. Although specific stereochemical studies on this compound are not widely reported, the principles of stereoselectivity in drug action are well-established. nih.gov

The asymmetric synthesis of chiral pyrazole derivatives has been a focus of research to obtain enantiomerically pure compounds for biological evaluation. nih.govresearchgate.net For instance, a novel chiral pyrazole derivative was developed as a potent PDE4 inhibitor, where the asymmetric synthesis involved creating a chiral center directly bonded to a nitrogen atom of the pyrazole moiety. nih.gov The chiral separation of drug enantiomers is crucial for studying their individual pharmacokinetic and pharmacodynamic properties. researchgate.net

In amino acids, which share the feature of a chiral center adjacent to an amino group, all common forms in living systems are the L-enantiomer. nih.gov This highlights the high degree of stereospecificity in biological systems. It is therefore highly probable that if a chiral center is present in analogues of this compound, the biological activity will be stereoselective.

Pharmacophoric Features and their Contribution to Activity

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.netpjps.pk For pyrazole-based inhibitors, particularly those targeting protein kinases, several key pharmacophoric features have been identified through computational and experimental studies. bohrium.compjps.pknih.gov

Pharmacophore models for pyrazole derivatives often include:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms of the pyrazole ring and the 3-amino group are crucial hydrogen bond acceptors and donors, respectively. bohrium.compjps.pk These interactions are often critical for anchoring the inhibitor in the ATP-binding site of kinases. nih.gov

Hydrophobic Groups: Aromatic rings, such as the benzofuran moiety and any aryl substituents, contribute to hydrophobic interactions within the binding pocket. pjps.pk

Aromatic Rings: The planar structure of the pyrazole and benzofuran rings facilitates π-π stacking interactions with aromatic amino acid residues in the target protein.

A pharmacophore model developed for pyrazole derivatives with antiproliferative activity identified two hydrophobic groups and one hydrogen bond acceptor as key features. pjps.pk In another study on pyrazole-based p38 MAP kinase inhibitors, a key binding domain was identified that is distinct from the ATP binding site, highlighting the importance of specific inhibitor conformations. nih.gov The pyrazole scaffold is considered a privileged structure in kinase inhibitor design due to its ability to act as an ATP analogue and its synthetic accessibility. bohrium.com

Correlation of Computational Data with Experimental SAR

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding and predicting the biological activity of novel compounds. nih.govmdpi.comnih.gov These in silico approaches, when correlated with experimental data, provide a powerful platform for rational drug design.

Molecular docking simulations of pyrazole-based inhibitors in the active sites of various kinases have provided insights into their binding modes and have helped to explain experimental SAR data. nih.govnih.gov For example, docking studies of triarylpyrazole derivatives into the ATP-binding sites of several kinases suggested a common mode of interaction, which supported the experimental kinase assay results. nih.gov Similarly, for pyrazole-based Aurora kinase inhibitors, docking revealed specific hydrogen bonding and hydrophobic interactions that were consistent with the observed SAR. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for the activity of pyrazole and benzofuran-based derivatives. nih.gov The contour maps generated from these models can reveal the structural modifications required to enhance activity. mdpi.com For instance, a 3D-QSAR study on pyrazole derivatives as RET kinase inhibitors identified that hydrogen bond acceptor and electronegative groups were favorable at one position, while electropositive, steric, and hydrogen bond donor groups were favorable at another position to increase potency. mdpi.com The strong correlation between the predicted and experimental activities in these studies validates the developed models and provides a reliable guide for the design of new, more potent inhibitors.

Mechanism of Action Studies at the Cellular and Molecular Level Pre Clinical

Identification of Cellular Targets

The biological activity of 3-Amino-5-(5-benzofuryl)pyrazole derivatives stems from their ability to interact with and modulate the function of specific cellular targets. Key among these are enzymes essential for bacterial replication and cancer cell proliferation.

DNA Gyrase and Topoisomerase IV: A primary cellular target for pyrazole (B372694) derivatives is DNA gyrase, an enzyme crucial for maintaining DNA topology during replication in bacteria. mdpi.comnih.gov Certain benzofuran-pyrazole based compounds have demonstrated potent inhibitory effects on the GyrB subunit of DNA gyrase, which is responsible for the enzyme's ATPase activity. mdpi.com This inhibition disrupts the process of negative supercoiling, which is vital for bacterial DNA replication. mdpi.com For instance, a notable benzofuran (B130515)–pyrazole derivative, compound 9, exhibited significant inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, a potency comparable to the established antibiotic ciprofloxacin. mdpi.com Some 3-aminopyrazole (B16455) derivatives have also been identified as dual inhibitors, targeting both DNA gyrase and topoisomerase IV in Gram-negative bacteria. nih.gov

Kinases: The 3-aminopyrazole scaffold is a recognized starting point for the development of kinase inhibitors. nih.gov Kinases are key regulators of numerous cellular processes, including the cell cycle, and have become major drug targets, particularly in oncology. nih.gov Preclinical research has identified that 3-aminopyrazole-based molecules can selectively target and stabilize cyclin-dependent kinase 16 (CDK16) and Glycogen Synthase Kinase 3 (GSK3). nih.gov Furthermore, derivatives such as 5-aminopyrazole-4-carboxamides have been developed as highly specific and potent inhibitors of RET (Rearranged during Transfection) kinase, including its mutated forms, which are often implicated in human cancers. nih.gov One such compound, 15l, showed exceptional selectivity for RET kinase in a broad panel of 369 kinases. nih.gov

Other Enzymes: Beyond kinases and topoisomerases, aminopyrazole derivatives have shown activity against other enzymes. Certain derivatives have been found to strongly inhibit NADPH oxidase activity, an enzyme involved in generating reactive oxygen species. nih.gov This highlights the potential of these compounds to modulate cellular oxidative stress. nih.gov

Table 1: Cellular Targets of this compound Derivatives and Their Inhibitory Activity

| Derivative Class | Target Enzyme | Specific Target/Organism | IC50 Value |

|---|---|---|---|

| Benzofuran-pyrazole | DNA Gyrase B | E. coli | 9.80 ± 0.21 µM |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | DNA Gyrase | Staphylococcus aureus | 0.15 µg/mL |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | DNA Gyrase | Bacillus subtilis | 0.25 µg/mL |

| 5-aminopyrazole-4-carboxamide | RET kinase (wild-type) | Human | 44 nM |

| 5-aminopyrazole-4-carboxamide | RET kinase (gatekeeper mutant) | Human | 252 nM |

This table is interactive. You can sort and filter the data.

Molecular Interactions with Biological Macromolecules

The inhibitory action of this compound derivatives is underpinned by their specific molecular interactions with target proteins and, by extension, their influence on DNA.

Protein Interactions: The binding of these compounds to their target enzymes involves a variety of molecular interactions. In the case of DNA gyrase B, the addition of larger ring structures to the benzofuran-pyrazole scaffold was found to enhance inhibitory activity. This improvement is attributed to the formation of additional hydrophobic interactions within the enzyme's active site, leading to a better fit of the compound. mdpi.com For N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, molecular docking simulations suggest that substituents on the phenyl ring can interact with the amino acid residues of DNA gyrase, thereby inhibiting its function. nih.gov The flexibility of the 3-aminopyrazole molecule within the binding pocket of kinases is thought to be a reason for its ability to interact with various targets. nih.gov The binding strength of these compounds to their protein targets can be quantified using techniques like differential scanning fluorimetry (DSF), which measures the change in the protein's melting temperature upon compound binding. nih.gov

DNA Interactions: While these compounds primarily target enzymes, their action has a direct consequence on DNA. By inhibiting DNA gyrase and topoisomerase, they interfere with critical processes of DNA supercoiling and relaxation. mdpi.com This disruption prevents the proper replication and transcription of bacterial DNA, ultimately leading to bacterial cell death.

Pathways Modulated by this compound Derivatives

The interaction of this compound derivatives with their cellular targets triggers downstream effects on various cellular pathways, most notably those involved in cell death and stress response.

Apoptosis: Several pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov One study demonstrated that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells (MDA-MB-468). This process was characterized by the generation of reactive oxygen species (ROS) and a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This suggests that the compound triggers apoptosis through a caspase-dependent pathway. nih.gov Other pyrazole derivatives have been shown to induce apoptosis in human lung carcinoma cells by activating the extrinsic pathway through TRAIL death receptors and caspase-8 activation, or the intrinsic pathway involving changes in p53 activation. nih.gov

DNA Damage Response & Cell Cycle Arrest: The inhibition of topoisomerases directly constitutes a form of DNA damage, which in turn activates the cell's DNA damage response pathways. Furthermore, some pyrazole derivatives have been observed to cause cell cycle arrest. For example, the same compound that induced apoptosis in breast cancer cells also caused the cells to arrest in the S phase of the cell cycle, preventing them from proceeding with DNA replication and cell division. nih.gov

Oxidative Stress Pathway: Aminopyrazole derivatives have demonstrated the ability to modulate pathways related to oxidative stress. nih.gov Studies have shown that selected compounds can strongly inhibit the production of superoxide (B77818) anions and lipid peroxidation. nih.gov They were also able to protect against oxidative stress by almost restoring the efficiency of oxidative phosphorylation in platelets. nih.gov

Pharmacokinetics and Pharmacodynamics Pre Clinical/in Vitro/in Silico Aspects

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (In Silico)

In silico tools are frequently employed in modern drug discovery to predict the ADMET properties of novel chemical entities, helping to identify candidates with a higher probability of success in later-stage development. These predictions are based on the chemical structure of the molecule.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most common sets of guidelines for this assessment is Lipinski's Rule of Five. patsnap.comdrugbank.com These rules state that an orally active drug is more likely to be successful if it does not violate more than one of the following criteria patsnap.comdrugbank.comyoutube.com:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

For 3-Amino-5-(5-benzofuryl)pyrazole, a theoretical analysis of its structure against these rules can be performed.

Table 1: Predicted Lipinski's Rule of Five Parameters for this compound

| Property | Predicted Value | Compliance with Lipinski's Rule |

| Molecular Weight | ~213.22 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 2 (from the amino group and pyrazole (B372694) NH) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 (2 N in pyrazole, 1 N in amino, 1 O in benzofuran) | Yes (≤ 10) |

| Log P (Octanol-Water Partition Coefficient) | Predicted values vary, but generally fall within an acceptable range for drug-likeness. | Likely Yes (≤ 5) |

Based on this in silico assessment, this compound is predicted to be compliant with Lipinski's Rule of Five, suggesting it has a favorable profile for oral drug-likeness. It is important to note that these are guidelines, and many successful drugs are exceptions to these rules. patsnap.comyoutube.com

In silico models can also predict the potential oral bioavailability of a compound. These predictions often integrate multiple parameters, including those from Lipinski's rules, polar surface area (PSA), and the number of rotatable bonds. Generally, a lower PSA and fewer rotatable bonds are associated with better oral bioavailability. While specific predictive scores for this compound are not published, its compliance with Lipinski's rules suggests a reasonable starting point for oral absorption. nih.gov The development of in silico models, sometimes in conjunction with in vitro data from assays like Caco-2 cell permeability, aims to anticipate potential bioavailability issues. nih.gov

In Vitro Metabolic Stability

Enzyme Kinetics (e.g., K_i values for enzyme inhibitors)

The pyrazole scaffold is a common feature in many compounds designed as enzyme inhibitors, particularly kinase inhibitors. nih.govnih.gov The potency of such inhibitors is often quantified by their inhibition constant (K_i) or their half-maximal inhibitory concentration (IC50). A lower K_i or IC50 value indicates a more potent inhibitor.

While the specific enzyme targets and corresponding K_i values for this compound are not documented in the provided context, the broader class of aminopyrazole derivatives has been investigated for the inhibition of various kinases. For example, pyrazole-based compounds have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and RET kinase. nih.govnih.govgoogle.com

Table 2: Examples of Enzyme Inhibition by Structurally Related Pyrazole Compounds

| Compound Class | Target Enzyme | Reported Inhibition Values |

| Pyrazole-based Akt1 kinase inhibitor | Akt1 | K_i = 0.08 nM nih.gov |

| 5-Aminopyrazole-4-carboxamide analog | RET kinase (wild-type) | IC50 = 44 nM nih.gov |

| 5-Aminopyrazole-4-carboxamide analog | RET kinase (gatekeeper mutant) | IC50 = 252 nM nih.gov |

| Pyrazole-based CDK inhibitor | CDK2 | IC50 = 24 nM nih.gov |

| Pyrazole-based CDK inhibitor | CDK5 | IC50 = 23 nM nih.gov |

Potential Therapeutic Applications and Drug Discovery Perspectives Conceptual/pre Clinical

Role in Development of New Antimicrobial Agents for Resistant Strains

The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. preprints.org The hybridization of the benzofuran (B130515) ring with a pyrazole (B372694) nucleus is a promising strategy in this endeavor. mdpi.com Derivatives of the benzofuran-pyrazole scaffold have demonstrated significant potential as growth inhibitors against various bacterial and fungal pathogens, including drug-resistant strains. mdpi.comnih.gov

Research has shown that compounds incorporating the benzofuran-pyrazole nucleus can be potent growth inhibitors of both Gram-positive and Gram-negative bacteria. For instance, one derivative with this core structure was found to be a powerful inhibitor of Staphylococcus aureus, Streptococcus mutans, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values of 7.81, 15.6, 15.6, and 3.91 μg/ml, respectively. nih.gov These values were superior to the standard antibiotics used as controls in the study. nih.gov

Further studies on a series of new benzofuran-pyrazole-based compounds revealed broad-spectrum antimicrobial activity. mdpi.com One particularly potent derivative, a pyrido-triazine compound, exhibited greater efficacy than the antibiotic novobiocin (B609625) against the tested bacterial isolates, with MIC values ranging from 2.50–17.60 µg/mL. mdpi.com The mechanism of action for some of these compounds has been linked to the inhibition of DNA gyrase B, a crucial bacterial enzyme, which highlights a specific molecular target. mdpi.com

The challenge of antimicrobial resistance is a significant global health issue, with pathogens like methicillin-resistant S. aureus (MRSA) requiring new therapeutic options. nih.gov The development of pyrazole-based compounds offers a promising avenue to address this crisis, targeting different metabolic pathways in bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Benzofuran-Pyrazole Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzofuran-Pyrazole (Compound 20) | S. aureus | 7.81 | nih.gov |

| S. mutans | 15.6 | nih.gov | |

| E. coli | 15.6 | nih.gov | |

| K. pneumoniae | 3.91 | nih.gov | |

| Pyrido-triazine derivative (Compound 9) | Gram-positive/negative bacteria | 2.50–17.60 | mdpi.com |

| 2-methyl-triazolo[1,5-a]pyridine derivative (Compound 10) | F. solani / C. albicans | Potent Antifungal | mdpi.com |

Application in Anticancer Drug Design

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been extensively used in the design of anticancer agents targeting a variety of tumor-related proteins. mdpi.comnih.gov The incorporation of a benzofuran moiety into the pyrazole framework has led to the discovery of novel compounds with significant tumor cell growth inhibitory activity. mdpi.com

In one study, researchers designed and synthesized a series of 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.com During the synthesis, a partial cleavage of the furan (B31954) ring was observed, leading to the isolation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives. mdpi.com Several of these compounds exhibited high inhibitory activities against K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. mdpi.com The most active compound, designated 5b, was found to be 5- to 35-fold more potent than the clinical trial candidate ABT-751 in inhibiting A549 and K562 cells. mdpi.com Further investigation revealed that compound 5b acts as a tubulin polymerization inhibitor, a well-established mechanism for anticancer drugs. mdpi.com

The versatility of the 3-aminopyrazole (B16455) core is also highlighted in its use as a building block for various anticancer agents. nih.gov The 3,5-disubstituted pyrazoline core, a related structure, is also considered a promising framework for designing new anticancer derivatives based on structure-activity relationship studies. nih.gov The development of pyrazole-containing compounds is a key focus for pharmaceutical companies investing in novel and safer anticancer drugs. nih.gov

Table 2: Anticancer Activity of Selected Benzofuran-Pyrazole Derivatives

| Compound | Cell Line | Activity | Mechanism | Reference |

|---|---|---|---|---|

| Compound 5b (a phenol (B47542) derivative) | K562, A549 | IC₅₀ 5- to 35-fold lower than ABT-751 | Tubulin Polymerization Inhibitor (IC₅₀ of 7.30 μM) | mdpi.com |

| Compound 5a (a phenol derivative) | K562, A549 | High potency | Not specified | mdpi.com |

| Compound 5e (a phenol derivative) | K562, MCF-7, A549 | High inhibitory activity | Not specified | mdpi.com |

Prospects for Anti-inflammatory Agents

Chronic inflammation is a key factor in many diseases, including osteoarthritis. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are the primary treatment for such conditions, but their use can be associated with adverse effects. nih.gov The development of new anti-inflammatory agents with improved safety profiles is an ongoing research goal. The benzofuran-pyrazole scaffold has shown significant promise in this area. mdpi.comnih.gov

The anti-inflammatory potential of new benzofuran-pyrazole derivatives has been evaluated using the in vitro Human Red Blood Cell (HRBC) membrane stabilization method. mdpi.com This assay is based on the principle that NSAIDs can protect the erythrocyte membrane from lysis induced by hypotonic solutions. mdpi.com Most of the tested compounds showed substantial anti-inflammatory effects, with membrane stabilization percentages ranging from 86.70% to 99.25%. mdpi.com

In a more targeted approach, a novel benzofuran–pyrazole–pyridine-based compound was developed specifically for the management of osteoarthritis. nih.gov This compound demonstrated multifunctional activity by inhibiting various pro-inflammatory mediators, including RANTES, C-reactive protein (CRP), cartilage oligomeric matrix protein (COMP), and creatine (B1669601) kinase (CK) in animal models of osteoarthritis. nih.gov The rationale behind this molecular design was to combine the known anti-inflammatory properties of benzofuran, pyrazole, and pyridine (B92270) rings into a single molecule to enhance efficacy and safety. nih.gov

Table 3: Anti-inflammatory Activity of Benzofuran-Pyrazole Derivatives

| Compound Type | Assay | Result | Reference |

|---|---|---|---|

| Benzofuran-pyrazole derivatives | HRBC Membrane Stabilization | 86.70% to 99.25% stabilization | mdpi.com |

| Benzofuran-pyrazole-pyridine hybrid | Osteoarthritis Rat Model | Inhibition of pro-inflammatory mediators (RANTES, CRP, COMP, CK) | nih.gov |

Contribution to Enzyme Inhibitor Development (e.g., Antidiabetic, Neurodegenerative Diseases)

Enzyme inhibition is a fundamental strategy in drug discovery, targeting enzymes that are critical in the pathology of various diseases, including diabetes and neurodegenerative disorders like Alzheimer's. mdpi.comnih.gov The aminopyrazole framework is known to provide useful ligands for various enzymes, including kinases. nih.gov The benzofuran-pyrazole scaffold has been specifically identified as a potent inhibitor of certain enzymes.

In the context of antimicrobial drug discovery, benzofuran-pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, with one compound showing an IC₅₀ of 9.80 µM, comparable to the drug ciprofloxacin. mdpi.com This demonstrates the potential of this scaffold to selectively target prokaryotic enzymes.

While direct studies on 3-Amino-5-(5-benzofuryl)pyrazole for antidiabetic or neurodegenerative diseases are not extensively detailed in the provided context, the potential is evident from related research. For instance, pyrazole-containing derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes. nih.gov One study on novel 1,3,5-triazine-morpholino-pyrazole derivatives identified a potent and selective DPP-4 inhibitor that showed significant antidiabetic and antioxidant activity in animal models. nih.gov

Furthermore, in the realm of neurodegenerative diseases, inhibiting enzymes like acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. mdpi.com Given the versatility of the aminopyrazole scaffold in binding to various enzymes, its incorporation into molecules targeting enzymes relevant to neurodegeneration represents a viable path for future research. nih.govgoogle.com

Table 4: Enzyme Inhibition by Pyrazole-Based Compounds

| Compound Type | Target Enzyme | Disease Area | Finding | Reference |

|---|---|---|---|---|

| Benzofuran-pyrazole derivative (Compound 9) | DNA Gyrase B | Bacterial Infections | IC₅₀ = 9.80 µM | mdpi.com |

| 1,3,5-triazine-morpholino-pyrazole derivative (Compound 8c) | DPP-4 | Type 2 Diabetes | Potent and selective inhibition; improved glucose and lipid profiles in vivo | nih.gov |

Hybrid Compound Design for Multi-Targeted Therapies

Molecular hybridization, a strategy that combines two or more pharmacophoric fragments into a single molecule, is a promising approach in drug development to create compounds with enhanced affinity, improved efficacy, or the ability to hit multiple biological targets. nih.gov The this compound structure is an exemplary result of this strategy, merging the bioactive benzofuran and pyrazole nuclei. mdpi.com

Researchers have successfully applied this concept by synthesizing new molecules based on the benzofuran-pyrazole scaffold hybridized with other heterocyclic rings, such as pyridine or triazine. mdpi.comnih.gov This approach aims to produce multifunctional agents. For example, the development of a benzofuran–pyrazole–pyridine-based compound for osteoarthritis was a deliberate attempt to combine the known anti-inflammatory properties of each component into a new, potentially more effective and safer NSAID. nih.gov

The 5-aminopyrazole unit is a particularly versatile precursor for creating fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which often exhibit improved pharmacological activities compared to the individual fragments. beilstein-journals.orgnih.gov This versatility allows for the creation of diverse chemical libraries for screening against various therapeutic targets, embodying the core principles of multi-targeted drug design.

Future Directions and Research Challenges for 3 Amino 5 5 Benzofuryl Pyrazole Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future synthesis of 3-Amino-5-(5-benzofuryl)pyrazole and its derivatives will likely focus on efficiency, regioselectivity, and the generation of diverse chemical libraries for biological screening. Current synthetic strategies for related aminopyrazoles often involve the condensation of β-ketonitriles with hydrazine (B178648) derivatives. For instance, the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles has been achieved by reacting aroylacetonitriles with trichloroacetonitrile followed by condensation with hydrazine. This suggests a potential route starting from a benzofuran-containing β-ketonitrile.

Future explorations could involve:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles. mdpi.com Applying MAOS to the synthesis of this compound could offer a more efficient pathway.